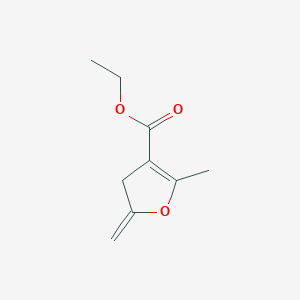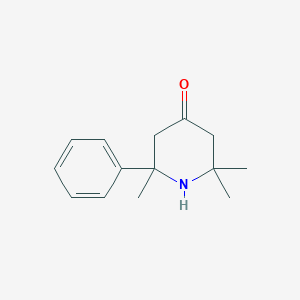
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine typically involves the halogenation of a suitable precursor. One common method is the reaction of N,N-diethyl-1,1,2-trifluoroethan-1-amine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce corresponding oxides or reduced amines.
Scientific Research Applications
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleophiles. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloroethane: A simpler halogenated ethane with similar reactivity but fewer functional groups.
2-Bromo-1,1-dimethoxyethane: Another halogenated compound with different substituents, leading to distinct chemical properties.
2-Bromo-1,1-diethoxyethane: Similar in structure but with ethoxy groups instead of diethylamine.
Uniqueness
2-Bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine is unique due to the presence of multiple halogen atoms and the N,N-diethylamine group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113939-50-7 |
|---|---|
Molecular Formula |
C6H10BrClF3N |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
2-bromo-2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine |
InChI |
InChI=1S/C6H10BrClF3N/c1-3-12(4-2)6(10,11)5(7,8)9/h3-4H2,1-2H3 |
InChI Key |
BGZUKAZIRDYEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(F)(Cl)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)

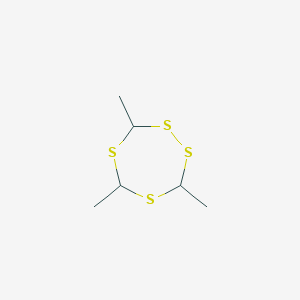
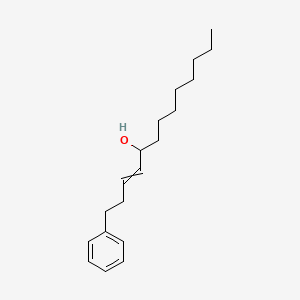
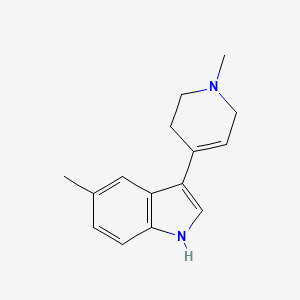
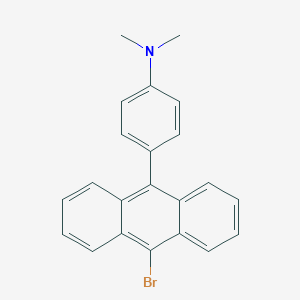
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
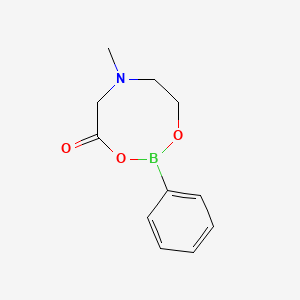
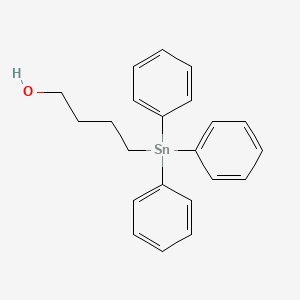
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
